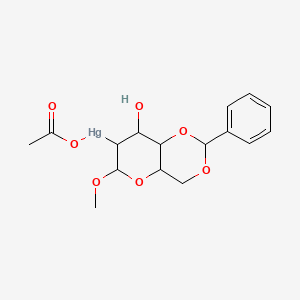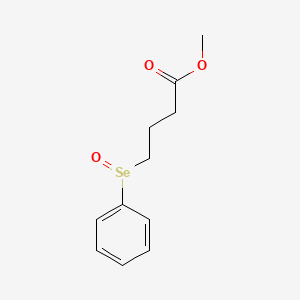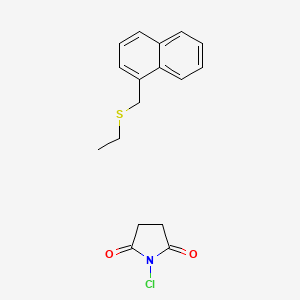
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside is a complex organic compound with a unique structure that includes a benzylidene group and a mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside typically involves multiple steps. The starting materials are often simple sugars, which undergo a series of chemical reactions to introduce the benzylidene and mercury groups. Common reagents used in these reactions include benzaldehyde for the benzylidene group and mercuric acetate for the mercury atom. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. Safety measures are also crucial due to the presence of mercury, which is toxic.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the mercury atom or alter the benzylidene group.
Substitution: The mercury atom can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying mercury-containing organic molecules.
Biology: The compound’s interactions with biological molecules are of interest for understanding mercury toxicity and developing mercury-based drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside involves its interaction with various molecular targets. The mercury atom can form strong bonds with sulfur-containing amino acids in proteins, affecting their function. The benzylidene group may also interact with aromatic residues in proteins, altering their structure and activity. These interactions can disrupt cellular processes and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-chlorohexopyranoside: Similar structure but with a chlorine atom instead of mercury.
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-bromohexopyranoside: Contains a bromine atom instead of mercury.
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-iodohexopyranoside: Contains an iodine atom instead of mercury.
Uniqueness
The presence of the mercury atom in Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside makes it unique compared to its analogs
Propiedades
Número CAS |
65725-22-6 |
|---|---|
Fórmula molecular |
C16H20HgO7 |
Peso molecular |
524.92 g/mol |
Nombre IUPAC |
acetyloxy-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)mercury |
InChI |
InChI=1S/C14H17O5.C2H4O2.Hg/c1-16-12-7-10(15)13-11(18-12)8-17-14(19-13)9-5-3-2-4-6-9;1-2(3)4;/h2-7,10-15H,8H2,1H3;1H3,(H,3,4);/q;;+1/p-1 |
Clave InChI |
HEFOOXZAWRJZQU-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)O[Hg]C1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B14477477.png)



![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)

![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)

![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)


